![molecular formula C19H25BO4 B14786893 Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate](/img/structure/B14786893.png)
Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate: is an organic compound with the molecular formula C14H19BO4 . This compound is known for its unique structure, which includes a bicyclo[1.1.1]pentane core and a dioxaborolane moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step involves the construction of the bicyclo[1.1.1]pentane core through a series of reactions, including cycloaddition and rearrangement reactions.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a reaction with a suitable boronic acid derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the boron center, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for biological studies.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: It can modulate biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a similar dioxaborolane moiety but differs in the core structure.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar ester group but differs in the position of the dioxaborolane moiety.
Uniqueness
Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate is unique due to its bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and advanced materials.
Propiedades
Fórmula molecular |
C19H25BO4 |
|---|---|
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
methyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]benzoate |
InChI |
InChI=1S/C19H25BO4/c1-16(2)17(3,4)24-20(23-16)19-10-18(11-19,12-19)14-8-6-13(7-9-14)15(21)22-5/h6-9H,10-12H2,1-5H3 |
Clave InChI |
WXNWHXKOBVUNBJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


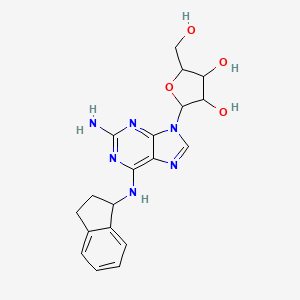
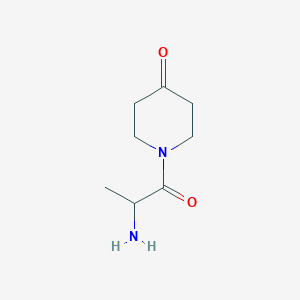
![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
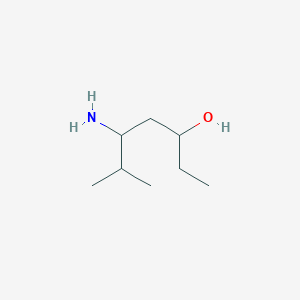
![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
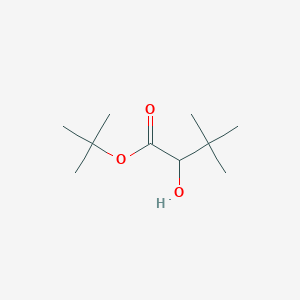
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14786849.png)
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)
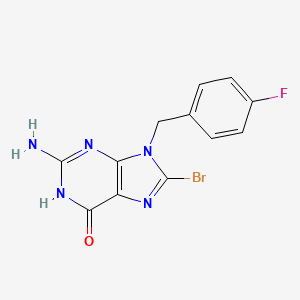
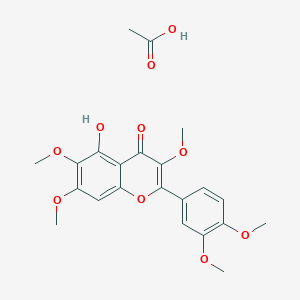
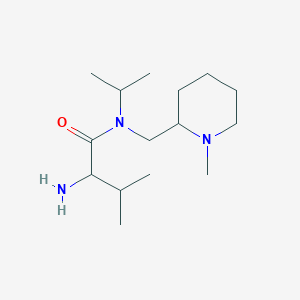
![Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14786872.png)
![Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B14786885.png)
